molecular formula C10H15NOS B3196838 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol CAS No. 100131-91-7

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

Cat. No.: B3196838
CAS No.: 100131-91-7
M. Wt: 197.3 g/mol
InChI Key: PJGGTDCBUKZKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15NOS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. The compound also features a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms.

Preparation Methods

The synthesis of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .

Comparison with Similar Compounds

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-Methyl-4-(thiophen-3-yl)piperidin-4-ol: This compound has a similar structure but with the thiophene ring attached at a different position.

    1-Methyl-4-(furan-2-yl)piperidin-4-ol: This compound contains a furan ring instead of a thiophene ring.

    1-Methyl-4-(pyridin-2-yl)piperidin-4-ol: This compound features a pyridine ring, which contains a nitrogen atom.

The uniqueness of this compound lies in its specific combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-4-thiophen-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGGTDCBUKZKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
Reactant of Route 6
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.